(6-M-Tolylpyridin-3-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-M-Tolylpyridin-3-YL)methanol: is an organic compound with the molecular formula C12H13NO It is a derivative of pyridine, featuring a methyl group at the 6-position and a hydroxymethyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-M-Tolylpyridin-3-YL)methanol typically involves the reaction of 6-methylpyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: (6-M-Tolylpyridin-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: 6-M-Tolylpyridine-3-carboxylic acid.
Reduction: 6-M-Tolylpyridin-3-ylmethanol.
Substitution: 6-Nitro-3-methylpyridine.
Scientific Research Applications
Chemistry: (6-M-Tolylpyridin-3-YL)methanol is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and as a ligand in coordination chemistry.
Biology: In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure allows for modifications that could lead to the discovery of new drugs with therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (6-M-Tolylpyridin-3-YL)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
(6-Methylpyridin-3-yl)methanol: Similar structure but lacks the tolyl group.
(6-Ethylpyridin-3-yl)methanol: Similar structure with an ethyl group instead of a methyl group.
(6-Phenylpyridin-3-yl)methanol: Similar structure with a phenyl group instead of a methyl group.
Uniqueness: (6-M-Tolylpyridin-3-YL)methanol is unique due to the presence of both a tolyl group and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H13NO |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
[6-(3-methylphenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C13H13NO/c1-10-3-2-4-12(7-10)13-6-5-11(9-15)8-14-13/h2-8,15H,9H2,1H3 |
InChI Key |
MBHAPTLMXSFBBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.